2-Bromo-6-fluoropyridine chemical properties
2-Bromo-6-fluoropyridine chemical properties
An In-Depth Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Reactivity, and Synthetic Applications
Introduction
2-Bromo-6-fluoropyridine is a halogenated heterocyclic compound that has emerged as a cornerstone in modern synthetic chemistry. Its value is derived from the unique electronic properties imparted by the pyridine ring, further modulated by the presence of two distinct halogen substituents: a bromine and a fluorine atom. This structural arrangement provides a versatile platform for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecules.[1] In the pharmaceutical and agrochemical industries, it serves as a critical building block for constructing a wide array of active ingredients, from kinase inhibitors to advanced crop protection agents.[1][2]
This guide offers a senior application scientist's perspective on 2-Bromo-6-fluoropyridine, moving beyond simple data recitation to explain the underlying principles of its reactivity. We will explore its core physicochemical and spectroscopic properties, delve into its key synthetic transformations with a focus on mechanistic causality, and provide field-proven protocols for its application. The objective is to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively harness the synthetic potential of this powerful reagent.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount before employing any reagent in a synthetic workflow. 2-Bromo-6-fluoropyridine has a distinct set of physical and spectroscopic properties that allow for its unambiguous confirmation.
Physical and Chemical Properties
The fundamental properties of 2-Bromo-6-fluoropyridine are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrFN | [1][3][4][5] |
| Molecular Weight | 175.99 g/mol | [1][3][4] |
| CAS Number | 144100-07-2 | [4][5][6] |
| Appearance | White solid or colorless to light yellow liquid | [7][8] |
| Melting Point | 30-32 °C | [7] |
| Boiling Point | 162-164 °C | [7] |
| Density | ~1.707 g/cm³ (Predicted) | [7] |
| Flash Point | 88 °C (190.4 °F) |
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity. The combination of NMR, MS, and IR spectroscopy offers a comprehensive characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is characterized by three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The precise chemical shifts and coupling constants (J-values) are influenced by the positions of the electronegative fluorine and bromine atoms.
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¹³C NMR : The carbon spectrum will show five distinct signals for the five carbons of the pyridine ring. The carbons directly bonded to the halogens (C2-Br and C6-F) will exhibit characteristic shifts and, in the case of C6, coupling to the fluorine atom (¹JCF).
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¹⁹F NMR : A single resonance is expected in the fluorine NMR spectrum, providing a clear indication of the fluorine's presence and chemical environment.
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Mass Spectrometry (MS) : The mass spectrum provides definitive proof of the molecular weight and elemental composition. The key feature for 2-Bromo-6-fluoropyridine is the molecular ion (M⁺) peak, which appears as a pair of peaks of nearly equal intensity at m/z 175 and 177. This distinctive isotopic signature is due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[9]
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Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key peaks include those for aromatic C-H stretching, C=C and C=N ring stretching, and the distinct C-Br and C-F stretching vibrations.
A Dichotomy in Reactivity: A Guide to Synthetic Strategy
The synthetic utility of 2-Bromo-6-fluoropyridine stems from the differential reactivity of its two carbon-halogen bonds. The C(2)-Br bond is primarily susceptible to reactions involving metal catalysis (e.g., palladium-catalyzed cross-couplings) and metal-halogen exchange. In contrast, the C(6)-F bond is activated towards nucleophilic aromatic substitution (SₙAr). This dichotomy allows for a highly regioselective and often sequential functionalization of the pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the palladium(0) catalyst into the most reactive carbon-halogen bond. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the exclusive site of reaction under standard Suzuki or Buchwald-Hartwig conditions. This selectivity is the cornerstone of its use as a building block.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For 2-Bromo-6-fluoropyridine, it enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.
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Causality : The catalytic cycle begins when a Pd(0) complex undergoes oxidative addition into the C-Br bond.[10] The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester (activated by a base), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][11] The C-F bond remains intact throughout this process.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Setup : To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-6-fluoropyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Solvent : Add a suitable degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
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Reaction : Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
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Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This reaction is one of the most powerful methods for forming C-N bonds, allowing for the coupling of 2-Bromo-6-fluoropyridine with a vast range of primary and secondary amines.[12]
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Causality : Similar to the Suzuki reaction, the mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[12] A key difference is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) to deprotonate the amine, facilitating its coordination to the palladium center. The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive elimination step, which forms the C-N bond.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Setup : In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).
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Reagents : Add 2-Bromo-6-fluoropyridine (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent : Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction : Seal the vessel and heat the mixture with stirring to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
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Workup : Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer, and wash the combined organic layers with brine.
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Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SₙAr) at the C-F Bond
While the C-Br bond is reactive towards metal catalysis, the C-F bond is the preferred site for nucleophilic aromatic substitution (SₙAr).
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Causality : The SₙAr mechanism is a two-step addition-elimination process.[14][15] The high electronegativity of the ring nitrogen and the fluorine atom makes the C6 position highly electrophilic and susceptible to attack by a nucleophile. Fluorine is a superior leaving group in this context (compared to bromine) because its extreme electronegativity strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the initial nucleophilic attack.[16][17] This stabilization of the rate-determining step accelerates the reaction at the C-F position.[16]
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